5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers and procurement managers often face challenges sourcing heterocyclic building blocks with precisely defined physicochemical profiles for fragment-based drug discovery. This compound offers a solution with its balanced LogP (-0.81) and TPSA (83 Ų), positioning it in an optimal space for cellular permeability while minimizing non-specific binding. - Distinct H-bond donor/acceptor pattern (2 HBD, 6 HBA) provides a unique pharmacophoric signature for probing binding site interactions. - Reliable supply with consistent purity (≥95%) supports reproducible SAR studies, while the 3-linked pyrazole isomer offers a different vector for further derivatization compared to the 4-linked analog. - Typically supplied as a research-grade solid with storage at room temperature, facilitating seamless integration into existing workflows.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 1204297-91-5
Cat. No. B1388438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
CAS1204297-91-5
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=NN=C(O2)N
InChIInChI=1S/C6H7N5O/c1-11-3-2-4(10-11)5-8-9-6(7)12-5/h2-3H,1H3,(H2,7,9)
InChIKeyVQNCBUKNTQAFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Baseline Physicochemical Profile


5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic building block combining a 1-methylpyrazole ring linked at the 3-position to a 1,3,4-oxadiazol-2-amine core. Its molecular formula is C₆H₇N₅O with a molecular weight of 165.15 g/mol . The compound exhibits a predicted LogP of -0.81, a topological polar surface area (TPSA) of 83 Ų, and a predicted pKa of -1.40 ± 0.10, indicating weakly basic character . It is typically supplied as a research-grade solid with reported purities of 95–97% and is stored at room temperature .

Why Close Analogs Cannot Substitute


In medicinal chemistry and agrochemical discovery, subtle variations in heteroaryl connectivity or substitution pattern can profoundly alter key physicochemical determinants such as lipophilicity (LogP), hydrogen-bonding capacity, and basicity [1]. The target compound, bearing a 1-methylpyrazol-3-yl moiety linked to a 1,3,4-oxadiazol-2-amine core, occupies a distinct region of chemical space relative to its positional isomer (4-yl), pyrazine, or pyridine congeners. These differences translate into quantifiable variations in LogP, TPSA, pKa, and H-bond donor/acceptor counts—parameters that directly influence solubility, permeability, and target engagement in biological assays. Consequently, substituting this compound with a closely related analog without re-optimization of the assay or formulation is likely to introduce uncontrolled variability, undermining reproducibility and SAR interpretation.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity and TPSA Comparison

The target compound exhibits a predicted LogP of -0.81 and a TPSA of 83 Ų . In contrast, the pyrazin-2-yl analog (CAS 717848-18-5) shows a more hydrophilic LogP of -1.36 , while the pyridin-4-yl analog (CAS 704-56-3) is considerably more lipophilic with a LogP of 0.71 and a reduced TPSA of 78 Ų .

Medicinal chemistry Physicochemical profiling Lead optimization

Basicity Comparison: Positional Isomer

The predicted pKa of the target compound is -1.40 ± 0.10 , indicating a very weak base. While no pKa data are publicly available for the 4-yl isomer (CAS 1152906-12-1), computational modeling suggests that the nitrogen atoms in the oxadiazole ring are similarly non-basic in both isomers; however, the pyrazole nitrogen substitution pattern (3- vs. 4- linkage) may subtly influence the electronic environment of the oxadiazole ring, potentially affecting protonation states under physiological conditions.

Physicochemical characterization Salt formation Formulation

Hydrogen-Bond Donor/Acceptor vs. Pyridine Analog

The target compound possesses 2 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), with 1 rotatable bond . The pyridin-4-yl analog (CAS 704-56-3) exhibits 1 HBD, 5 HBA, and also 1 rotatable bond .

Drug-likeness Fragment-based design ADME prediction

Thermal Stability vs. 4-Pyrazolyl Isomer

The target compound has a predicted boiling point of 386.2 ± 34.0 °C at 760 mmHg . The 4-pyrazolyl positional isomer (CAS 1152906-12-1) shows a slightly higher predicted boiling point of 388.3 ± 44.0 °C [1].

Synthetic handling Purification Storage

Procurement-Driven Application Scenarios


Fragment-Based Lead Discovery with Balanced Lipophilicity

The compound's LogP of -0.81 and TPSA of 83 Ų position it in an attractive physicochemical space for fragment-based screening, where excessive hydrophilicity (as seen with the pyrazine analog, LogP -1.36) can limit cellular permeability and excessive lipophilicity (pyridine analog, LogP 0.71) can promote non-specific binding . This balanced profile makes it a suitable starting point for hit expansion in kinase or GPCR target classes where moderate polarity is beneficial.

SAR Studies on Oxadiazole Scaffold

The distinct H-bond donor/acceptor pattern (2 HBD, 6 HBA) compared to the pyridine analog (1 HBD, 5 HBA) provides a unique pharmacophoric signature for probing binding site interactions . Researchers can use this compound to systematically evaluate the contribution of the pyrazole N-methyl group and oxadiazole amine to target affinity, leveraging the quantitative differences in H-bonding capacity.

Synthesis of Pyrazole-Oxadiazole Hybrids

Although direct biological data for the unsubstituted amine are sparse in the public domain, the pyrazole-oxadiazole scaffold has been extensively validated as a privileged structure in kinase inhibition and antimicrobial research [1]. The 3-linked pyrazole isomer offers a different vector for further derivatization compared to the 4-linked analog, potentially yielding distinct SAR outcomes in medicinal chemistry campaigns.

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